3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile
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Overview
Description
3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile is a chemical compound with the molecular formula C13H8Cl2N2S and a molecular weight of 295.19 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an amino group, a dichlorophenyl group, and a benzenecarbonitrile group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile typically involves the reaction of 2,6-dichlorothiophenol with 3-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Iron powder and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its ability to interact with proteins makes it valuable in proteomics research .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol
- 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile is unique due to its combination of an amino group, a dichlorophenyl group, and a benzenecarbonitrile group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
3-amino-4-(2,6-dichlorophenyl)sulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c14-9-2-1-3-10(15)13(9)18-12-5-4-8(7-16)6-11(12)17/h1-6H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQHGPGQXANAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238699 |
Source
|
Record name | 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-10-8 |
Source
|
Record name | 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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